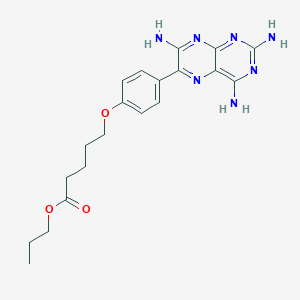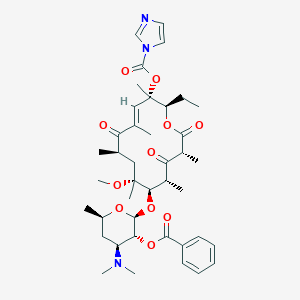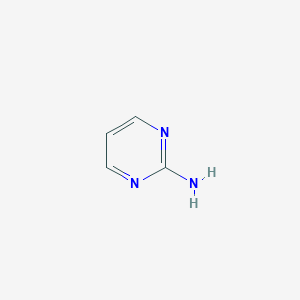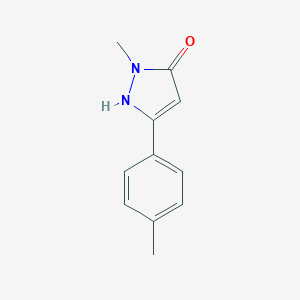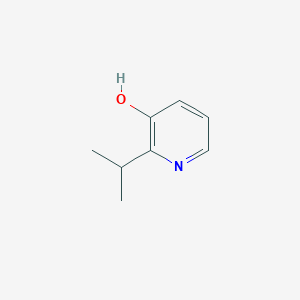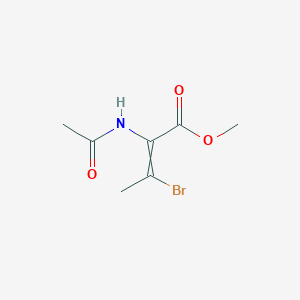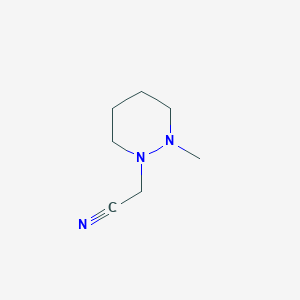
2-(2-Methyldiazinan-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyldiazinan-1-yl)acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA or ASA404, and it has been found to possess anti-tumor properties, making it a promising candidate for cancer therapy.
作用機序
The exact mechanism of action of 2-(2-Methyldiazinan-1-yl)acetonitrile is not fully understood. However, it is believed to activate the immune system and stimulate the production of cytokines, which are proteins that play a crucial role in regulating immune responses. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
生化学的および生理学的効果
In addition to its anti-tumor properties, DMXAA has been found to have other biochemical and physiological effects. It has been shown to increase blood flow and oxygenation in tumors, which can enhance the delivery of chemotherapy drugs to the tumor site. DMXAA has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels in tumors, which are necessary for their growth and survival.
実験室実験の利点と制限
One advantage of using 2-(2-Methyldiazinan-1-yl)acetonitrile in lab experiments is its potent anti-tumor properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(2-Methyldiazinan-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other chemotherapy drugs. Additionally, research on the underlying mechanisms of its anti-tumor properties could lead to the development of more effective cancer therapies.
合成法
The synthesis of 2-(2-Methyldiazinan-1-yl)acetonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopropionitrile with methyl isocyanate to form 2-methyl-3-(methylcarbamoyl)propanenitrile, which is then further reacted with hydrazine to yield 2-(2-Methyldiazinan-1-yl)acetonitrile.
科学的研究の応用
The anti-tumor properties of 2-(2-Methyldiazinan-1-yl)acetonitrile have been extensively studied in preclinical and clinical trials. This compound has been found to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the anti-tumor effects of other chemotherapy drugs, making it a potential candidate for combination therapy.
特性
CAS番号 |
159583-33-2 |
|---|---|
製品名 |
2-(2-Methyldiazinan-1-yl)acetonitrile |
分子式 |
C7H13N3 |
分子量 |
139.2 g/mol |
IUPAC名 |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
InChIキー |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
正規SMILES |
CN1CCCCN1CC#N |
同義語 |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



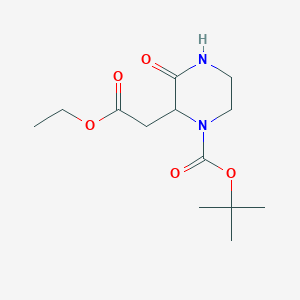
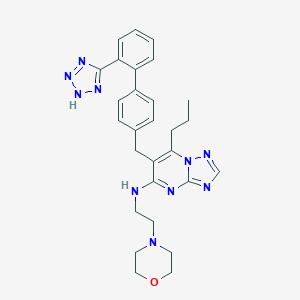
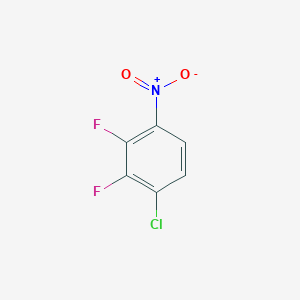
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
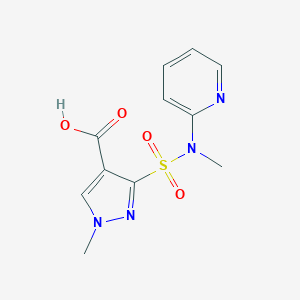
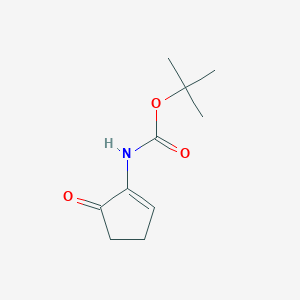
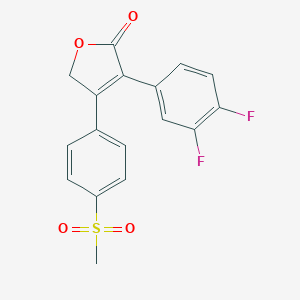
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
